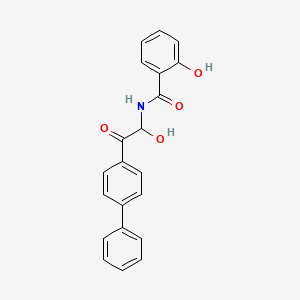
Perchloric acid--2-aminoethan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid–2-aminoethan-1-ol (1/1) is a chemical compound formed by the combination of perchloric acid and 2-aminoethan-1-ol in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–2-aminoethan-1-ol (1/1) typically involves the reaction of perchloric acid with 2-aminoethan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:
HClO4+HOCH2CH2NH2→HOCH2CH2NH3+ClO4−
Industrial Production Methods
In an industrial setting, the production of perchloric acid–2-aminoethan-1-ol (1/1) involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process typically includes the use of specialized equipment to control the reaction environment and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
Perchloric acid–2-aminoethan-1-ol (1/1) can undergo various chemical reactions, including:
Neutralization Reactions: The compound can react with bases to form salts.
Oxidation-Reduction Reactions: Due to the presence of perchloric acid, the compound can participate in redox reactions.
Substitution Reactions: The amino group in 2-aminoethan-1-ol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Neutralization: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, neutralization with sodium hydroxide would yield sodium perchlorate and 2-aminoethanol.
Aplicaciones Científicas De Investigación
Perchloric acid–2-aminoethan-1-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for certain biological samples.
Medicine: Investigated for potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of perchloric acid–2-aminoethan-1-ol (1/1) involves the interaction of the perchlorate ion with various molecular targets. The perchlorate ion is a strong oxidizing agent, which can lead to the oxidation of organic and inorganic substrates. The aminoethanol component can act as a nucleophile, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine (2-aminoethanol): Similar in structure but lacks the perchlorate component.
Triethanolamine: Contains three ethanolamine units but does not have the perchlorate ion.
Diethanolamine: Contains two ethanolamine units and is used in similar applications.
Uniqueness
Perchloric acid–2-aminoethan-1-ol (1/1) is unique due to the presence of the perchlorate ion, which imparts strong oxidizing properties and enhances its reactivity compared to other ethanolamine derivatives.
Propiedades
Número CAS |
38092-76-1 |
|---|---|
Fórmula molecular |
C2H8ClNO5 |
Peso molecular |
161.54 g/mol |
Nombre IUPAC |
2-aminoethanol;perchloric acid |
InChI |
InChI=1S/C2H7NO.ClHO4/c3-1-2-4;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5) |
Clave InChI |
DSEOTRMJCQLEIV-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
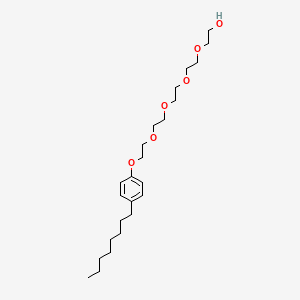


![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
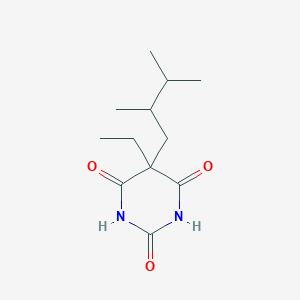


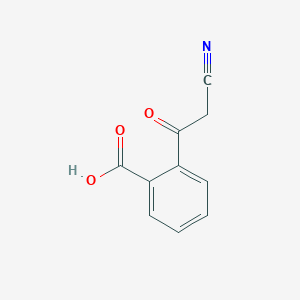
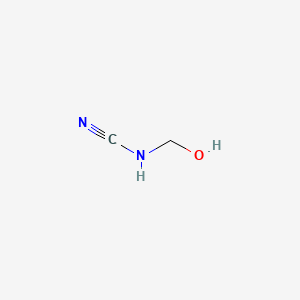

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
